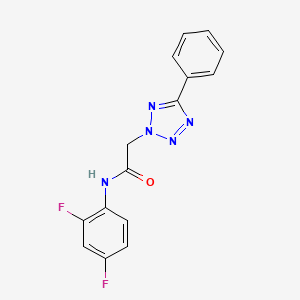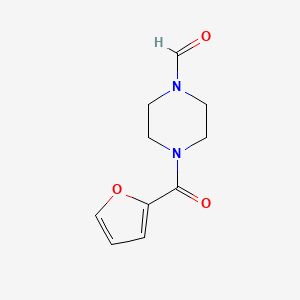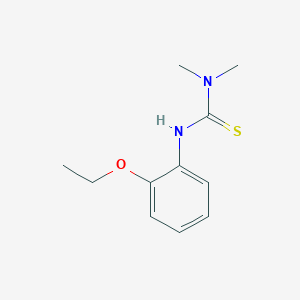
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide, commonly known as CFA, is a synthetic compound that has been widely used in scientific research for its unique properties. CFA is a potent activator of transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation and thermoregulation. CFA has been used to study the mechanism of action of TRPV1 and its role in various physiological and pathological processes.
Mécanisme D'action
CFA activates 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by binding to a specific site on the channel protein. 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by CFA leads to the induction of pain sensation and thermal hyperalgesia in animal models.
Biochemical and Physiological Effects:
CFA has been shown to induce pain sensation and thermal hyperalgesia in animal models. CFA has also been shown to activate 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in human sensory neurons and induce pain sensation. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in various physiological processes, including thermoregulation, itch sensation, and inflammation. CFA has been shown to induce the release of pro-inflammatory cytokines and chemokines in animal models, suggesting a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CFA has several advantages for lab experiments, including its potency and selectivity for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia at low concentrations. CFA is also selective for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and does not activate other TRP channels or ion channels. However, CFA has several limitations for lab experiments, including its toxicity and potential for non-specific effects. CFA can be toxic to cells at high concentrations and can induce non-specific effects on other ion channels and signaling pathways.
Orientations Futures
There are several future directions for research on CFA and 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. One direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in cancer pain and other chronic pain conditions. CFA has been shown to induce pain sensation in animal models of cancer pain and may have therapeutic potential for this condition. Another direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in itch sensation and other sensory modalities. CFA has been shown to induce itch sensation in animal models and may have a role in the treatment of chronic itch conditions. Finally, future research should focus on the development of more selective and potent 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide activators that can be used in clinical settings.
Méthodes De Synthèse
The synthesis of CFA involves the reaction of 2-chloro-6-fluoroaniline with cyclohexylmagnesium bromide, followed by acetylation with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield CFA in high purity. The synthesis of CFA is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CFA has been extensively used in scientific research to study the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and its role in various physiological and pathological processes. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia in animal models. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in inflammatory pain, neuropathic pain, cancer pain, and other pain-related conditions. CFA has also been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in thermoregulation, itch sensation, and other physiological processes.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWFXWSWVOBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)



![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)


